5,6-Dichloro-3-phenylindolin-2-one
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Overview
Description
5,6-Dichloro-3-phenylindolin-2-one is a chemical compound with the molecular formula C14H9Cl2NO.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-3-phenylindolin-2-one typically involves the reaction of 5,6-dichloroindole with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloro-3-phenylindolin-2-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Oxindole derivatives.
Reduction: Reduced indolin-2-one derivatives.
Substitution: Substituted indolin-2-one derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5,6-Dichloro-3-phenylindolin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 5-Chloro-3-phenylindolin-2-one
- 6-Chloro-3-phenylindolin-2-one
- 5,6-Dichloroindolin-2-one
Comparison: 5,6-Dichloro-3-phenylindolin-2-one is unique due to the presence of two chloro substituents at the 5 and 6 positions, which significantly influence its chemical reactivity and biological activity. Compared to its analogs, it exhibits enhanced stability and potency in various applications .
Properties
CAS No. |
20465-51-4 |
---|---|
Molecular Formula |
C14H9Cl2NO |
Molecular Weight |
278.1 g/mol |
IUPAC Name |
5,6-dichloro-3-phenyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C14H9Cl2NO/c15-10-6-9-12(7-11(10)16)17-14(18)13(9)8-4-2-1-3-5-8/h1-7,13H,(H,17,18) |
InChI Key |
FLFQHALOGPZWPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC(=C(C=C3NC2=O)Cl)Cl |
Origin of Product |
United States |
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